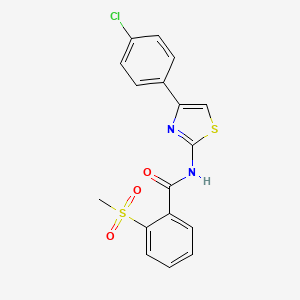

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a methylsulfonyl moiety on the benzamide core. This article focuses on comparing its structural, spectral, and physicochemical properties with closely related derivatives.

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLZCMQXUKTDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the benzamide moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like thionyl chloride and methylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study by Evren et al. (2019) developed various thiazole derivatives and tested them against human cancer cell lines, demonstrating promising results. Specifically, compounds derived from thiazoles showed selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating strong activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| Compound 20 | U251 | Not specified | Most active against glioblastoma |

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has also been extensively researched. A study highlighted the synthesis of imidazotriazole-incorporated thiazoles that exhibited good to moderate antibacterial activity against various microbial species. Notably, one derivative outperformed standard antibiotics like amphotericin B against Staphylococcus epidermidis .

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Activity Level | Comparison |

|---|---|---|---|

| Derivative 42 | Staphylococcus epidermidis | High | Exceeded amphotericin B |

| Other derivatives | Various strains | Moderate | Varied effectiveness |

Anti-Tubercular Activity

The search for new anti-tubercular agents is critical due to increasing drug resistance in Mycobacterium tuberculosis. Thiazole analogs have shown promise as new candidates for anti-tubercular drugs. Studies indicate that certain thiazole compounds can effectively inhibit the growth of Mycobacterium tuberculosis with minimal side effects .

Table 3: Anti-Tubercular Activity of Thiazole Compounds

| Compound | MIC (µg/mL) | Efficacy Notes |

|---|---|---|

| Compound X | 0.09 | Excellent activity |

| Various analogs | Not specified | Potential candidates |

Case Studies

- Thiazole Derivatives Against Cancer : In a comprehensive study, several thiazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines including HepG2 and MCF-7. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .

- Thiazoles in Antibacterial Research : A series of substituted phenylthiazol-2-amines were synthesized and tested for their antibacterial properties. The results demonstrated that certain derivatives displayed significant activity against resistant bacterial strains, highlighting their potential as therapeutic agents .

- Thiazoles as Anti-Tubercular Agents : Recent investigations into the anti-mycobacterial activity of coumarin-thiazoline hybrids showed promising results with some compounds achieving MIC values significantly lower than traditional treatments .

Mechanism of Action

The mechanism by which N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiazole Modifications

The thiazole ring’s substitution pattern significantly influences electronic and steric properties:

Key Observations :

- The 4-chlorophenyl group in the target compound balances lipophilicity and moderate electron-withdrawing effects, contrasting with the polar pyridinyl (improved solubility) or nitro-substituted (high reactivity) analogs.

- Pyridine-containing derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets compared to chloro- or nitro-substituted analogs.

Benzamide Sulfonyl/Sulfamoyl Derivatives

Variations in the sulfonyl/sulfamoyl groups impact electronic distribution and physicochemical properties:

Key Observations :

- Sulfamoyl derivatives (e.g., ) exhibit additional NH stretches in IR spectra (~3300 cm⁻¹), absent in the target compound’s sulfonyl group .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl moiety, and a methylsulfonyl group, which contribute to its reactivity and interactions within biological systems. The following sections detail the compound's synthesis, biological activities, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring : This step often utilizes thiourea and appropriate aldehydes or ketones.

- Substitution reactions : Chlorophenyl and methylsulfonyl groups are introduced through nucleophilic substitution methods.

- Final condensation : The benzamide structure is completed by forming the amide bond.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. Thiazole derivatives are known for their antifungal and antibacterial properties, suggesting this compound may inhibit the growth of various pathogens.

Case Study : A study evaluated the antimicrobial efficacy of several thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound displayed significant inhibition zones, indicating potential effectiveness as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been observed to inhibit cell proliferation in certain cancer cell lines, likely through interactions with specific molecular targets such as enzymes involved in cell cycle regulation.

Mechanism of Action : The thiazole ring may facilitate binding to target proteins, thereby modulating cellular pathways related to cancer progression. For instance, studies have shown that similar thiazole-containing compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylsulfonylphenyl)-4-thiazol-2-yloxybenzamide | Contains a thiazole ring and methylsulfonyl group | Focused on different biological targets |

| N-(4-chlorophenyl)-thiazol-2-yloxyaniline | Similar thiazole structure with an aniline moiety | Potentially different reactivity due to amine presence |

| N-(4-methylsulfonylphenyl)-thiazol-2-yloxyphenylacetamide | Combines thiazole with an acetamide group | Variation in biological activity based on acetamide influence |

This comparative table highlights how structural variations can influence biological activity, suggesting that modifications to the thiazole or benzamide portions could enhance or alter the efficacy of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .

- Benzamide coupling : Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDC) followed by reaction with the thiazole-amine intermediate .

- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) and stability .

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ³⁵Cl NMR for chlorophenyl group) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~435) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Testing : Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or COX-2) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replace 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl) to assess electronic effects .

- Bioisosteric Replacement : Substitute the methylsulfonyl group with sulfonamide or phosphonate groups to enhance solubility or binding affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and time-kill assays to confirm bactericidal vs. bacteriostatic effects .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in triplicate to rule out false positives from cytotoxicity .

- Structural Analog Comparison : Benchmark activity against known thiazole derivatives (e.g., 3-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide) to identify scaffold-specific trends .

Q. What strategies can mitigate off-target effects in mechanistic studies?

- Methodological Answer :

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomic Analysis : Track metabolite changes (e.g., via GC-MS) to rule out nonspecific metabolic disruption .

Experimental Design & Data Analysis

Q. How to design a robust in vivo study for evaluating pharmacokinetics?

- Methodological Answer :

- Animal Models : Administer the compound intravenously/orally to Sprague-Dawley rats (n=6/group) .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .

- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability using non-compartmental analysis (WinNonlin) .

Q. What computational tools are recommended for predicting metabolic pathways?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP450 Inhibition Assays : Test against human liver microsomes (HLMs) to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.